
(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
Vue d'ensemble
Description
(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, hereafter referred to as BDBE, is a synthetic compound belonging to the class of benzofuran derivatives. It is an important organic compound due to its wide range of applications in organic synthesis and scientific research. BDBE is a versatile compound that can be used as a starting material for the synthesis of a variety of organic compounds and as a reagent in various chemical reactions. In addition, BDBE has been investigated for its potential as a therapeutic agent for a variety of diseases, including cancer.
Mécanisme D'action
The exact mechanism of action of BDBE is still under investigation. However, it is believed that BDBE exerts its anti-cancer and anti-inflammatory effects by modulating the activity of various enzymes, proteins, and receptors involved in cell signaling pathways. In particular, BDBE has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation, and to modulate the activity of various receptors involved in cell signaling pathways.
Biochemical and Physiological Effects
BDBE has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer. In addition, BDBE has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vivo. BDBE has also been found to have anti-inflammatory and immune-modulating effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation, and to modulate the activity of various receptors involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BDBE in laboratory experiments has several advantages. It is a relatively inexpensive compound and is widely available. In addition, it is easy to synthesize and can be used as a starting material for the synthesis of a variety of organic compounds. However, there are also some limitations associated with the use of BDBE in laboratory experiments. It is a relatively unstable compound and can degrade over time. In addition, it is a relatively toxic compound and should be handled with caution.
Orientations Futures
The potential of BDBE as a therapeutic agent for a variety of diseases is still under investigation. Further research is needed to investigate the mechanism of action of BDBE and to determine its efficacy in clinical trials. In addition, further research is needed to investigate the potential of BDBE as an anti-inflammatory agent and for its ability to modulate the immune system. Finally, further research is needed to investigate the potential of BDBE as a starting material for the synthesis of a variety of organic compounds.
Applications De Recherche Scientifique
BDBE has been investigated for its potential as a therapeutic agent for a variety of diseases, including cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer. In addition, BDBE has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vivo. BDBE has also been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
Propriétés
IUPAC Name |
(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6,12H,2-3H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJZAQQYJDVUEW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC2=C1OCC2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC2=C1OCC2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1568216-96-5 | |
| Record name | (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1411751.png)

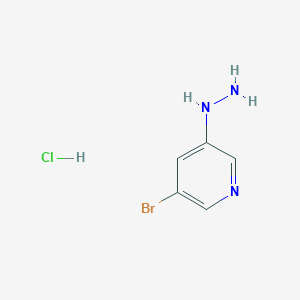
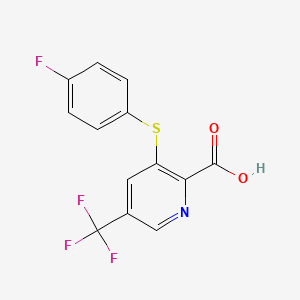

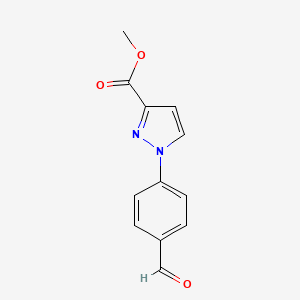
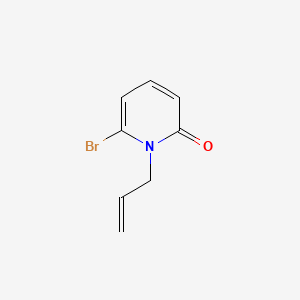
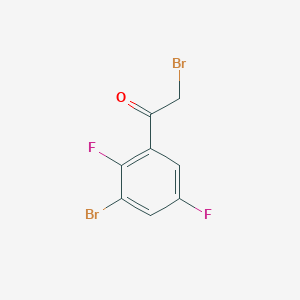

![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)
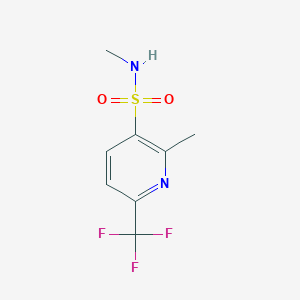
![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)
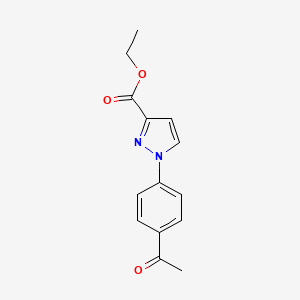
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)